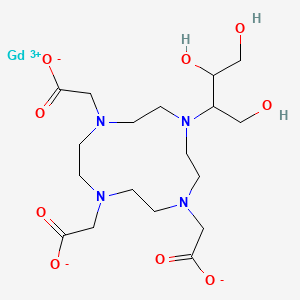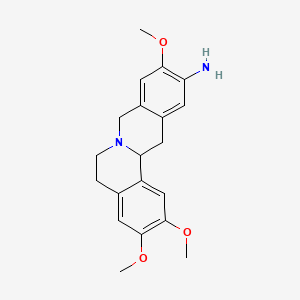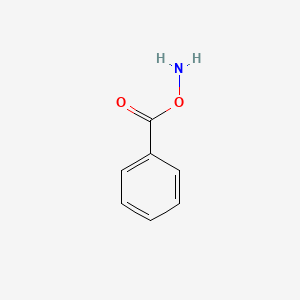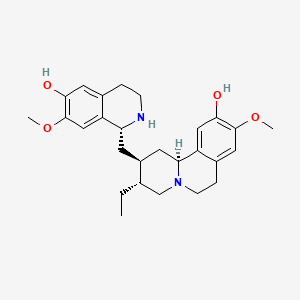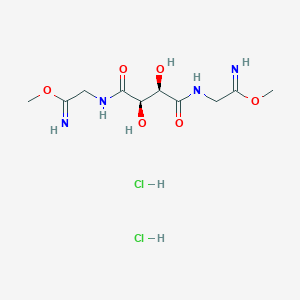
Chlorisondamine chloride
描述
氯化氯松胺是一种化学化合物,以其作为烟碱型乙酰胆碱受体拮抗剂的作用而闻名。 它产生神经元和神经节阻滞,使其在神经系统功能研究中具有重要意义 。 该化合物已被证明可以与各种生物分子形成非共价复合物,包括鞘磷脂和其他相关的糖脂 .
准备方法
合成路线和反应条件
主要方法之一包括在合适的溶剂存在下,将 4,5,6,7-四氯-2-甲基异吲哚与三甲胺反应 。反应条件通常包括控制温度和使用催化剂以促进目标产物的形成。
工业生产方法
氯化氯松胺的工业生产涉及将合成路线放大,以便以更大的数量生产该化合物。 该过程通常包括使用连续流动反应器和先进的纯化技术以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
氯化氯松胺会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化态。
还原: 还原反应可用于修饰氯化氯松胺的化学结构。
取代: 该化合物可以进行取代反应,其中一个或多个原子被其他原子或基团取代。
常用试剂和条件
用于氯化氯松胺反应的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂 。反应条件通常包括控制温度、pH 值以及使用溶剂以促进反应。
主要生成产物
氯化氯松胺反应形成的主要产物取决于反应类型和使用的试剂。 例如,氧化反应可能产生不同的氯化衍生物,而取代反应可以产生各种取代化合物 .
科学研究应用
氯化氯松胺具有广泛的科学研究应用,包括:
化学: 用作烟碱型乙酰胆碱受体研究中的生化探针.
生物学: 用于研究神经元和神经节阻滞机制.
医学: 研究其作为降压药的潜在用途以及治疗其他神经系统疾病.
工业: 用于开发新的药物和化学产品.
作用机制
氯化氯松胺通过作为烟碱型乙酰胆碱受体拮抗剂发挥作用。 它与受体位点结合,阻止乙酰胆碱的结合,从而抑制神经冲动的传递 。 这种阻滞导致神经元和神经节抑制,影响各种生理过程 .
相似化合物的比较
类似化合物
六甲双铵: 另一种用于类似研究应用的烟碱型乙酰胆碱受体拮抗剂.
美卡胺: 具有类似性质但化学结构不同的神经节阻滞剂.
三甲泛: 用作医学研究中的神经节阻滞剂.
独特性
氯化氯松胺因其特定的结合亲和力和形成与鞘磷脂等生物分子非共价复合物的能力而具有独特性 。 这种特性使其在脂类相互作用和受体机制研究中特别有价值 .
属性
IUPAC Name |
trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl4N2.2ClH/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXUGBPKQDTBQW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69-27-2 (chloride), 69-27-2 (Parent), 7701-62-4 (Parent) | |
| Record name | Chlorisondamine chloride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046332 | |
| Record name | Chlorisondamine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69-27-2 | |
| Record name | Chlorisondamine chloride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorisondamine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORISONDAMINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B58W7756G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chlorisondamine chloride?
A1: this compound is a potent ganglionic blocking agent. [, , , , , , , ]. It acts by blocking the transmission of nerve impulses through autonomic ganglia, effectively preventing the passage of both sympathetic and parasympathetic nerve impulses [, , , , , ].
Q2: What are the downstream effects of this compound's ganglionic blocking activity?
A2: Blockade of autonomic ganglia by this compound leads to a variety of effects, including a drop in systolic blood pressure, narrowing of pulse pressure, tachycardia, and relaxation of nictitating membranes in dogs []. Interestingly, the blood pressure response to this compound varies across species and can be influenced by factors like anesthesia and the presence of hypertension [, ].
Q3: How does the potency and duration of action of this compound compare to other ganglionic blocking agents?
A3: Studies in dogs indicate that this compound is approximately 8 times more potent than hexamethonium and 2.6 times more potent than pentapyrrolidinium in lowering blood pressure []. Additionally, this compound exhibits a significantly prolonged duration of action compared to these agents, likely due to its persistence in tissues [, ].
Q4: Can this compound influence the cardiovascular effects of other drugs or physiological stimuli?
A4: Yes, this compound has been shown to suppress the pressor response induced by various stimuli, including:
- Annoying stimuli in neurogenic hypertensive dogs [].
- Splanchnic faradization in cats, regardless of the presence of adrenal glands [].
- Intrathecally administered arginine vasopressin in rats, confirming the neural mediation of the response [].
Q5: Does this compound interact with the renin-angiotensin system?
A5: Research suggests that this compound does not directly influence the renin-angiotensin system []. For instance, an angiotensin II receptor blocker did not alter the cardiovascular response to intrathecally administered this compound in rats, and plasma renin levels remained stable after this compound administration [].
Q6: Does this compound interact with adrenergic receptors?
A6: While this compound primarily acts on autonomic ganglia, research suggests potential interactions with the adrenergic system:
- The cardiovascular effects of intrathecally administered this compound were attenuated by both alpha- and beta-adrenergic receptor blockers in rats, suggesting involvement of the sympathetic nervous system [].
- Interestingly, this compound was found to induce supersensitivity to adrenaline in the submaxillary gland and nictitating membrane of cats, similar to the effects of surgical denervation [].
Q7: Can this compound influence the effects of reserpine, a drug known to deplete catecholamine stores?
A7: Studies show a complex interaction between this compound and reserpine:
- Chronic co-administration of both drugs resulted in additive blood pressure-lowering effects in dogs [].
- Intriguingly, intravenous reserpine administration after high doses of ganglionic blocking agents, including this compound, caused a transient pressor response in anesthetized dogs. Similar effects were observed in unanesthetized dogs chronically treated with reserpine upon receiving ganglionic blockers intravenously [].
Q8: What are the potential implications of the transient pressor response observed with reserpine after this compound administration?
A8: The observed pressor response to reserpine after this compound pretreatment challenges the traditional understanding of reserpine's action as solely a catecholamine depletor. This finding led to the hypothesis that reserpine might also possess sympathomimetic properties mediated through a humoral mechanism []. Further research is needed to elucidate this mechanism fully.
Q9: Does this compound affect the central nervous system?
A9: While primarily known for its peripheral actions, studies indicate potential central nervous system involvement:
- Intracerebroventricular administration of thyrotropin-releasing hormone (TRH) improved survival in anaphylactic shock in mice, and this effect was abolished by this compound pretreatment, suggesting a central sympatho-adrenomedullary pathway mediating TRH's protective effects [].
- Similarly, the protective action of gamma-endorphin-type peptides in anaphylactic shock was also blocked by this compound, suggesting involvement of the central nervous system and sympathetic outflow in this process [].
Q10: Does this compound influence the pressor response to angiotensin II in pregnancy?
A10: Yes, experiments in rats demonstrated that the attenuated pressor response to angiotensin II observed during pregnancy is abolished under total autonomic blockade achieved with this compound and methscopolamine bromide []. This finding suggests a significant contribution of augmented neural reflex activity, rather than solely vascular reactivity changes, to the blunted pressor response in pregnancy [].
Q11: Can this compound impact behavioral responses?
A11: Interestingly, intracisternal injection of L-arginine in conscious rats caused both a pressor response and excessive grooming behavior. This compound pretreatment significantly attenuated the pressor effect, indicating involvement of the sympathetic nervous system, but the relationship between these cardiovascular changes and the observed behavioral response remains unclear [].
Q12: What is the significance of the research on 9a,11β-prostaglandin F2 (9a,11β-PGF2) in relation to this compound?
A12: While not directly related to this compound's mechanism of action, the research on 9a,11β-PGF2, a biologically active metabolite of prostaglandin D2, utilized this compound as part of their experimental methodology []. The study employed this compound to induce ganglionic blockade in rats, allowing them to isolate the direct cardiovascular effects of 9a,11β-PGF2 on blood pressure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide](/img/structure/B1197809.png)
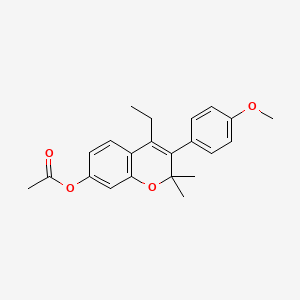


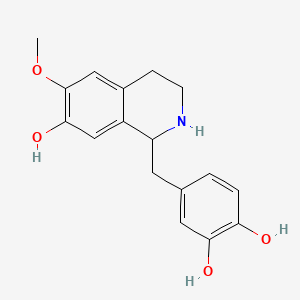
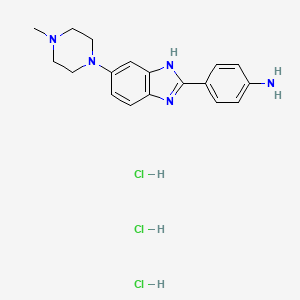
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methyl phosphate](/img/structure/B1197820.png)
